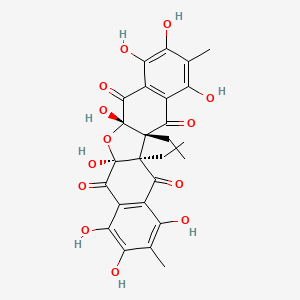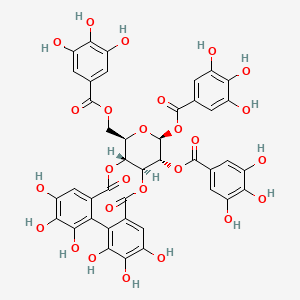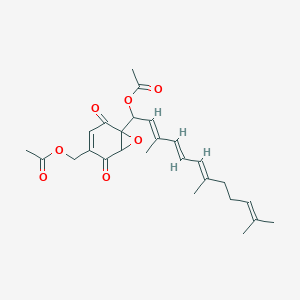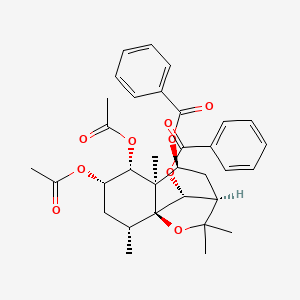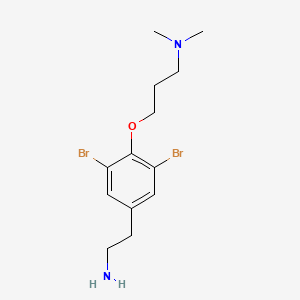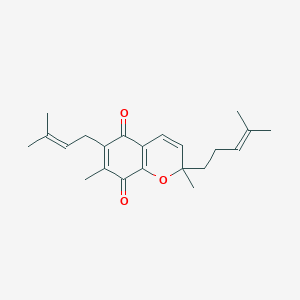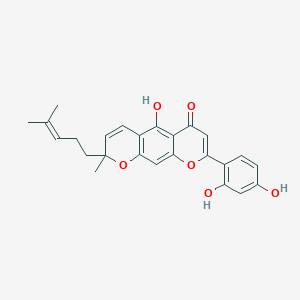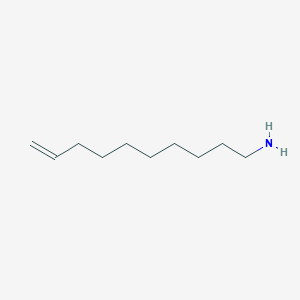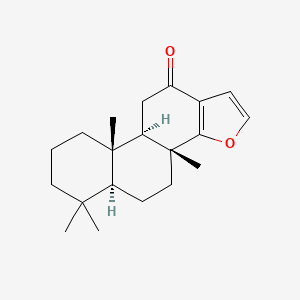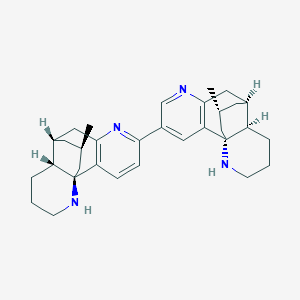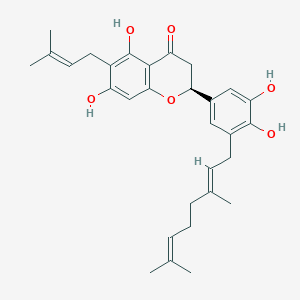![molecular formula C23H36N2O2 B1247243 (1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide is a 3-hydroxy steroid. It has a role as an androgen.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
The synthesis and evaluation of novel quinoline-2-carboxamide derivatives, including carbon-11 labeled variants, have been explored for their potential as radioligands. These compounds show promise for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) (Matarrese et al., 2001).
Anticancer Agents
A series of 11-oxo-11H-indeno[1,2-b]quinolines, which have structural similarities to the compound , have been studied for their cytotoxicity. The positioning of the carboxamide side chain in these compounds significantly impacts their effectiveness as cytotoxic agents, indicating potential applications in cancer treatment (Deady et al., 2001).
CFTR Potentiator for Cystic Fibrosis
Quinolinone-3-carboxamide derivatives have been identified as potent and orally bioavailable CFTR potentiators. One such compound, VX-770 (ivacaftor), has been approved by the FDA for treating cystic fibrosis patients carrying specific mutations (Hadida et al., 2014).
Synthesis of Functionalized Quinolines
The carbodiimide thermolysis process has been used to produce functionalized quinolines, including indolo[2,3-b]quinolines. These compounds could have various applications in medicinal chemistry and organic synthesis (Shi et al., 1999).
Synthesis and Photochemistry of Quinoline Analogs
The synthesis and photochemical properties of quinoline analogs have been explored, revealing potential applications in the field of photochromic materials (Moerdyk et al., 2009).
Development of Catalysis in Organic Chemistry
Quinoline-based compounds have been synthesized and characterized for their potential in catalyzing various chemical reactions, including the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Propiedades
Nombre del producto |
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
|---|---|
Fórmula molecular |
C23H36N2O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15+,16-,17-,18-,22+,23-/m1/s1 |
Clave InChI |
DBEPLOCGEIEOCV-CSSSSBCVSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




